2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid
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Overview
Description
2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a tert-butylbenzamido group and a benzo[d]thiazol-2-ylthio moiety attached to a pentanoic acid backbone. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.
Introduction of the tert-butylbenzamido group: This is achieved through an amide coupling reaction, where the tert-butylbenzamido group is attached to the benzo[d]thiazole core.
Thioether formation: The benzo[d]thiazole core is then reacted with a thiol to introduce the thioether linkage.
Attachment of the pentanoic acid moiety: Finally, the pentanoic acid group is introduced through a suitable coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or stabilizers.
Mechanism of Action
The mechanism of action of 2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with cellular receptors: Affecting signal transduction pathways.
Modulating gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.
Thioether-containing compounds: Molecules with thioether linkages similar to 2-({6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)pentanoic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H26N2O3S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[6-[(4-tert-butylbenzoyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]pentanoic acid |
InChI |
InChI=1S/C23H26N2O3S2/c1-5-6-18(21(27)28)29-22-25-17-12-11-16(13-19(17)30-22)24-20(26)14-7-9-15(10-8-14)23(2,3)4/h7-13,18H,5-6H2,1-4H3,(H,24,26)(H,27,28) |
InChI Key |
PEEFSAUDUBUYEP-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)O)SC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Canonical SMILES |
CCCC(C(=O)O)SC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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